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Introduction
Dammarenediol-II is a tetracyclic triterpenoid that serves as a key precursor for the synthesis of

various bioactive ginsenosides, which have significant pharmacological value. The

heterologous production of Dammarenediol-II in microbial hosts, particularly Saccharomyces

cerevisiae, offers a promising and sustainable alternative to extraction from plant sources.

Metabolic engineering strategies are crucial for optimizing yields, and the CRISPR/Cas9

system has emerged as a powerful tool for precise and efficient genome editing in these

production strains. This document provides detailed application notes and protocols for utilizing

CRISPR/Cas9 to enhance Dammarenediol-II production in yeast.

Core Concepts and Applications
The central strategy for increasing Dammarenediol-II production in yeast involves redirecting

the metabolic flux from competing pathways towards the desired product. In S. cerevisiae, the

native ergosterol biosynthesis pathway competes for the common precursor, 2,3-

oxidosqualene. The enzyme lanosterol synthase, encoded by the ERG7 gene, converts 2,3-

oxidosqualene to lanosterol, the first step in ergosterol synthesis. By using CRISPR

interference (CRISPRi) to downregulate the expression of ERG7, more 2,3-oxidosqualene can

be channeled into the heterologous Dammarenediol-II synthesis pathway.[1][2][3]
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Furthermore, CRISPR/Cas9 can be employed for the multi-copy integration of key pathway

genes, such as the Dammarenediol-II synthase (DS), to boost the conversion of 2,3-

oxidosqualene to Dammarenediol-II.[4][5] Overexpression of rate-limiting enzymes in the

upstream mevalonate (MVA) pathway can also increase the overall precursor supply.[6][7]

Data Presentation: Enhancing Dammarenediol-II
Production via CRISPRi
The following table summarizes the quantitative impact of CRISPRi-mediated downregulation

of the ERG7 gene on the production of Dammarenediol-II and its downstream derivative,

protopanaxadiol (PPD), in engineered S. cerevisiae strains. The data is adapted from a study

by Lim et al. (2021).[1][2][3]

Strain ID
Genotype
Modification

Dammarenediol-II
(mg/L)

Protopanaxadiol
(PPD) (mg/L)

PPD-A3
Base PPD-producing

strain
1.1 2.2

PPD-A3-sgRNA1

PPD-A3 + CRISPRi

targeting ERG7

promoter (sgRNA1)

1.8 6.4

PPD-A3-sgRNA2

PPD-A3 + CRISPRi

targeting ERG7

promoter (sgRNA2)

1.9 7.9

PPD-A3-sgRNA3

PPD-A3 + CRISPRi

targeting ERG7

promoter (sgRNA3)

2.5 5.0

PPD-A3-sgRNA4

PPD-A3 + CRISPRi

targeting ERG7

promoter (sgRNA4)

3.5 18.2

PPD-A3-sgRNA5

PPD-A3 + CRISPRi

targeting ERG7

promoter (sgRNA5)

4.8 31.6
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Data represents production titers after 48 hours of shake-flask fermentation.

Signaling Pathways and Experimental Workflows
Dammarenediol-II Biosynthetic Pathway and Competing
Ergosterol Pathway
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Caption: Metabolic pathways for Dammarenediol-II and ergosterol synthesis.
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CRISPRi Workflow for ERG7 Downregulation

1. Design sgRNAs targeting ERG7 promoter

2. Clone sgRNA into dCas9 expression vector

3. Transform yeast with dCas9-sgRNA plasmid

4. Select positive transformants

5. Verify ERG7 downregulation (qRT-PCR)

6. Fermentation and product analysis (HPLC/GC-MS)

Click to download full resolution via product page

Caption: Experimental workflow for CRISPRi-mediated gene downregulation.

Logical Relationship for Enhancing Dammarenediol-II
Production
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Increased Dammarenediol-II Production

Redirect Metabolic Flux Increase Precursor Supply Enhance Product Conversion

CRISPRi downregulation of ERG7 Overexpress MVA pathway genes (e.g., tHMG1) CRISPR-mediated multi-copy integration of DS gene

Click to download full resolution via product page

Caption: Strategies for improving Dammarenediol-II production.

Experimental Protocols
Protocol 1: CRISPRi-mediated Downregulation of ERG7
This protocol is adapted from established yeast CRISPRi methodologies and specific findings

related to protopanaxadiol production.[1][2][3]

1. sgRNA Design and Vector Construction: a. Design 20-bp sgRNA sequences targeting the

promoter region of the ERG7 gene. Online tools such as CHOPCHOP or Benchling can be

used for sgRNA design, selecting for high on-target scores and low off-target potential.[8] b.

Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate

overhangs for cloning. c. Anneal the oligonucleotides to form a double-stranded DNA insert. d.

Ligate the annealed insert into a yeast expression vector co-expressing a catalytically inactive

Cas9 (dCas9) and the sgRNA cassette. A common setup involves a plasmid with a constitutive

promoter (e.g., TDH3) driving dCas9 expression and another promoter (e.g., SNR52) for the

sgRNA.

2. Yeast Transformation: a. Prepare competent S. cerevisiae cells of the Dammarenediol-II

producing strain using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.[8] b. Co-

transform the competent cells with the dCas9-sgRNA plasmid. c. Plate the transformation

mixture on selective media (e.g., synthetic complete medium lacking uracil for a URA3

selectable marker) and incubate at 30°C for 2-3 days until colonies appear.
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3. Verification of Transformants: a. Pick individual colonies and grow them in liquid selective

media. b. Isolate total RNA from the cultures. c. Perform quantitative real-time PCR (qRT-PCR)

to quantify the mRNA levels of the ERG7 gene, using a housekeeping gene (e.g., ACT1) for

normalization. Compare the expression levels to the parent strain to confirm downregulation.

4. Fermentation and Metabolite Analysis: a. Inoculate the verified engineered strains into

appropriate fermentation media. b. After a set fermentation period (e.g., 48-72 hours), harvest

the culture. c. Extract the metabolites from the yeast cells, for example, using an alkaline lysis

method followed by organic solvent extraction. d. Analyze the concentration of Dammarenediol-

II and other relevant metabolites using High-Performance Liquid Chromatography (HPLC) or

Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: CRISPR/Cas9-mediated Multi-copy
Integration of Dammarenediol-II Synthase (DS)
This protocol is based on methods for multiplexed and multi-copy gene integration in yeast.[4]

[5][9]

1. Design of gRNA and Donor DNA: a. Design a gRNA that targets a repetitive element in the

yeast genome, such as the delta (δ) sites, to facilitate multi-copy integration.[9] b. Prepare the

donor DNA, which consists of the Dammarenediol-II synthase (DS) expression cassette

(promoter-gene-terminator) flanked by homology arms of at least 60 bp that are homologous to

the sequences surrounding the gRNA target site in the delta element.

2. Yeast Transformation: a. Prepare competent cells of the Dammarenediol-II producing strain.

b. Co-transform the competent cells with the Cas9-gRNA expression plasmid and the linear

donor DNA fragment. c. Plate the transformation on selective media and incubate at 30°C.

3. Screening and Verification: a. Screen colonies for successful integration. This can be done

by colony PCR using primers that anneal outside the integration site and within the integrated

cassette. b. To determine the copy number of the integrated gene, perform quantitative PCR

(qPCR) on the genomic DNA of the engineered strains, comparing the amplification of the DS

gene to a single-copy endogenous gene.

4. Fermentation and Analysis: a. Cultivate the high-copy-number strains under fermentation

conditions. b. Extract and quantify the Dammarenediol-II production as described in Protocol 1,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11946509/
https://pubmed.ncbi.nlm.nih.gov/33660219/
https://www.mdpi.com/2076-3417/12/23/12317
https://www.mdpi.com/2076-3417/12/23/12317
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


step 4.

Conclusion
The CRISPR/Cas9 system provides a versatile and efficient platform for the metabolic

engineering of Dammarenediol-II producing yeast strains. By strategically downregulating

competing pathways, such as the ergosterol biosynthesis pathway, and amplifying the

expression of key enzymes in the Dammarenediol-II pathway, significant improvements in

product titers can be achieved. The protocols and data presented here serve as a guide for

researchers to apply these powerful genome editing tools to develop commercially viable

microbial cell factories for the production of valuable triterpenoids.
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To cite this document: BenchChem. [Application of CRISPR/Cas9 for Genome Editing in
Dammarenediol-II Producing Strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084710#application-of-crispr-cas9-for-genome-
editing-in-dammarenediol-ii-producing-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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